2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol is a chemical compound with the molecular formula and a molecular weight of approximately 223.28 g/mol. This compound is classified as an aminophenol derivative, specifically featuring a thiazole moiety, which contributes to its unique chemical properties and potential applications. The compound is recognized for its use in various scientific fields, including medicinal chemistry and dye manufacturing.
The compound is categorized under the broader class of thiazole derivatives and aminophenols. It is particularly noted for its relevance in synthetic organic chemistry, where it may serve as an intermediate in the synthesis of more complex molecules or as a functional agent in various applications. Its CAS number is 69342757, which is used for identification in chemical databases.
The synthesis of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol can be achieved through several methods:
These methods leverage established synthetic techniques that are common in organic chemistry, ensuring efficient production of the compound while allowing for variations depending on specific experimental conditions .
The molecular structure of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol can be represented as follows:
C1=CC(=C(C=C1N)C(N)C2=NC(=S)S=C2)N
This structure reveals the presence of both an amino group and a thiazole ring, which are key features contributing to its reactivity and potential biological activity .
2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol largely depends on its application context:
The physical properties of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol include:
Chemical properties include:
The applications of 2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol span several fields:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4